molecular formula C9H10BrNO B8194267 2-bromo-4-(cyclopropylmethoxy)pyridine

2-bromo-4-(cyclopropylmethoxy)pyridine

Cat. No.: B8194267
M. Wt: 228.09 g/mol
InChI Key: IKZMYEKXHJJHGS-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C9H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(cyclopropylmethoxy)pyridine typically involves the bromination of 4-(cyclopropylmethoxy)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) for deprotonation and nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-4-(cyclopropylmethoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-(cyclopropylmethoxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxypyridine
  • 4-Bromo-2-methylpyridine
  • 5-Bromo-2-(cyclopropylmethoxy)pyridine

Uniqueness

2-Bromo-4-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

2-bromo-4-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZMYEKXHJJHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridin-4-ol (1.6 g, 9.2 mmol) and (bromomethyl)cyclopropane (1.61 g, 12.0 mmol) in DMF (12 mL) in a microwave vial was added cesium carbonate (4.19 g, 12.9 mmol). The vial was sealed and heated in a microwave reactor at 120° C. for 4 h. The reaction mixture was cooled to room temperature, quenched with water and extracted with EtOAc (2×). The combined organics were washed with sat'd NaCl then dried over MgSO4 and concentrated. The residue was purified by SiO2 chromatography (20-50% EtOAc/heptane) to give 1.45 g (69%) of 2-bromo-4-cyclopropylmethoxy-pyridine as a yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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